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molecular formula C11H11N3O2 B8612441 N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 125055-50-7

N,6-Dimethyl-4-oxo-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No. B8612441
M. Wt: 217.22 g/mol
InChI Key: YORPSDUDGJSDFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387588

Procedure details

A solution containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. while stirring and cooling by ice-salt. To this mixture, 6.5 ml (0.08 mol) of methyl chloroformate dissolved in 40 ml chloroform are dropped at -20° C. during 10 minutes. After stirring for 5 minutes, a solution containing 2.5 g (0.08 mol) of methylamide (prepared from methylamine hydrochloride in chloroform by adding triethylamine) in 80 ml of chloroform is added dropwise to the reaction mixture at -18° C. during 30 minutes. After stirring below -10° C. for 1 hour, the reaction mixture is allowed to stand in the refrigerator overnight. Next day the reaction mixture is washed 3 times with 140 ml of 5% sodium hydrogen carbonate solution each and then with 140 ml of water. The organic phase is dried over anhydrous sodium sulfate and evaporated under reduced pressure. The residue is stirred with 150 ml of 10% hydrochloric acid at room temperature for 1 hour, then the precipitated starting material, 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid weighing 10 g is filtered off. The pH value of the aqueous filtrate is adjusted to 9 by adding 20% sodium hydroxide solution and then extracted 3 times with 100 ml of chloroform each. The combined organic phase is dried over anhydrous sodium sulfate and evaporated. After recrystallization of the residue from ethanol, 3.2 g (45.5%) of the name lemon-yellow product are obtained, m.p.: 208°-210° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
methylamide
Quantity
2.5 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]2[C:8](=[O:15])[C:9]([C:12]([OH:14])=O)=[CH:10][N:11]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[CH2:16]([N:18](CC)CC)C.ClC(OC)=O.C[NH-]>C(Cl)(Cl)Cl>[CH3:16][NH:18][C:12]([C:9]1[C:8](=[O:15])[N:7]2[C:2]([CH3:1])=[CH:3][CH:4]=[CH:5][C:6]2=[N:11][CH:10]=1)=[O:14]

Inputs

Step One
Name
Quantity
16.32 g
Type
reactant
Smiles
CC1=CC=CC=2N1C(C(=CN2)C(=O)O)=O
Name
Quantity
12.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
480 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
ClC(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
methylamide
Quantity
2.5 g
Type
reactant
Smiles
C[NH-]
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled below -10° C.
ADDITION
Type
ADDITION
Details
are dropped at -20° C. during 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirring for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
is added dropwise to the reaction mixture at -18° C. during 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring below -10° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to stand in the refrigerator overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
Next day the reaction mixture is washed 3 times with 140 ml of 5% sodium hydrogen carbonate solution each and then with 140 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue is stirred with 150 ml of 10% hydrochloric acid at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
by adding 20% sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 100 ml of chloroform each
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
After recrystallization of the residue from ethanol, 3.2 g (45.5%) of the name lemon-yellow product
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
CNC(=O)C1=CN=C2N(C1=O)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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